molecular formula C22H17ClN2O4S2 B12140134 Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate

Cat. No.: B12140134
M. Wt: 473.0 g/mol
InChI Key: YJNBDLSTARZCOV-UHFFFAOYSA-N
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Description

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinazolinone moiety, along with the chlorophenyl and sulfonate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where thiol derivatives react with halogenated intermediates.

    Formation of the Ethanesulfonate Moiety: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various nucleophiles.

Scientific Research Applications

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the sulfonate group can participate in ionic interactions with charged amino acid residues. These interactions disrupt normal biochemical processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate is unique due to its combination of a quinazolinone core, chlorophenyl group, and ethanesulfonate moiety. This combination imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds. The presence of the sulfonate group, in particular, enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17ClN2O4S2

Molecular Weight

473.0 g/mol

IUPAC Name

phenyl 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonate

InChI

InChI=1S/C22H17ClN2O4S2/c23-16-10-12-17(13-11-16)25-21(26)19-8-4-5-9-20(19)24-22(25)30-14-15-31(27,28)29-18-6-2-1-3-7-18/h1-13H,14-15H2

InChI Key

YJNBDLSTARZCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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